molecular formula C6H8ClF2NO B1462368 3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one CAS No. 1334240-54-8

3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one

Cat. No. B1462368
CAS RN: 1334240-54-8
M. Wt: 183.58 g/mol
InChI Key: XYPHSWARNCJDQO-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one is an organic compound belonging to the class of azetidines. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 229.55 g/mol. It is a versatile compound that has been used in a variety of scientific research applications, including synthesis, catalysis, and drug design.

Mechanism of Action

The mechanism of action of 3-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. It is also believed to react with other molecules, such as acids, bases, and metals, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one are not well understood. However, the compound has been shown to inhibit the activity of enzymes involved in protein synthesis and metabolism, as well as to modulate the activity of certain cell signaling pathways. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, allowing for easy storage and handling. It is also soluble in a variety of organic solvents, making it easy to work with. In addition, it is a versatile compound that can be used in a variety of reactions and synthesis processes.
However, there are some limitations to using 3-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, it is a relatively expensive compound, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 3-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one. One possible direction is to further explore its biochemical and physiological effects. This could involve studying its effects on other enzymes and cell signaling pathways, as well as its potential therapeutic applications. Another possible direction is to investigate its use as a catalyst in the synthesis of other compounds. Finally, it could be used as a starting material for the synthesis of new compounds, such as heterocycles and biologically active compounds.

Scientific Research Applications

3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of heterocyclic compounds, such as azetidines, quinolines, and imidazoles. It has also been used in the synthesis of biologically active compounds, such as inhibitors of p38 MAPK and protease inhibitors. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds.

properties

IUPAC Name

3-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO/c7-2-1-5(11)10-3-6(8,9)4-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPHSWARNCJDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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